Oxandrolon

Übersicht

Beschreibung

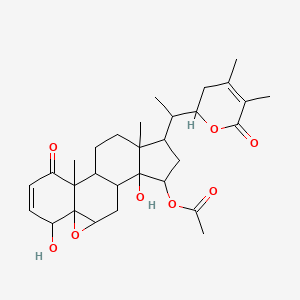

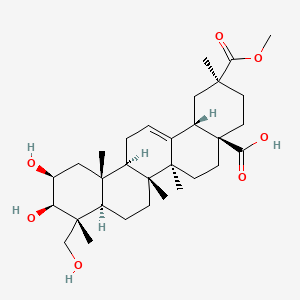

Oxandrolon ist ein synthetisches Androgen und anaboles Steroid (AAS)-Medikament, das zur Gewichtszunahme in verschiedenen Situationen eingesetzt wird, um den Proteinabbau durch langfristige Kortikosteroidtherapie auszugleichen, die Genesung von schweren Verbrennungen zu unterstützen, Knochenschmerzen im Zusammenhang mit Osteoporose zu behandeln und die Entwicklung von Mädchen mit Turner-Syndrom zu fördern . Es wurde erstmals 1962 beschrieben und 1964 für den medizinischen Gebrauch eingeführt . This compound ist bekannt für seine starken anabolen Wirkungen und schwachen androgenen Wirkungen, was es besonders für die Anwendung bei Frauen geeignet macht .

Wirkmechanismus

Target of Action

Oxandrolone, a synthetic androgenic hormone, primarily targets the androgen receptors . These receptors play a crucial role in the maintenance of muscle mass and bone density .

Mode of Action

Oxandrolone interacts with androgen receptors in target tissues . As an agonist of the androgen receptor, it stimulates the receptor and triggers a series of reactions that promote muscle growth and bone density .

Biochemical Pathways

The interaction of Oxandrolone with androgen receptors leads to protein synthesis, which results in increased muscular growth, lean body mass, and bone density . It also affects the hemostatic and fibrinolytic system, influencing blood coagulation .

Pharmacokinetics

It is known that its metabolism occurs primarily in the kidneys . The half-life of Oxandrolone is approximately 0.55 hours in the first phase and 9 hours in the second phase .

Result of Action

The action of Oxandrolone at the molecular and cellular level leads to significant increases in weight regain, bone mineral density, and percent lean body mass . It also decreases wound healing time for donor graft sites .

Action Environment

Environmental factors can influence the action of Oxandrolone. For instance, the state of the patient’s health, such as the presence of severe burns or prolonged corticosteroid treatment, can affect the efficacy of Oxandrolone

Wissenschaftliche Forschungsanwendungen

Oxandrolone has a wide range of scientific research applications:

Chemistry: Used in the synthesis and characterization of new metabolites for sports drug testing.

Biology: Studied for its effects on muscle catabolism and protein synthesis.

Medicine: Used to promote weight gain in patients with severe weight loss due to surgery, chronic infections, or trauma.

Industry: Applied in the development of pharmaceuticals for treating various medical conditions.

Biochemische Analyse

Biochemical Properties

Oxandrolone interacts with androgen receptors in target tissues . It is a synthetic hormone with anabolic and androgenic properties . The anabolic properties help promote muscle growth, while the androgenic properties are responsible for male sexual characteristics .

Cellular Effects

Oxandrolone has been shown to have a positive influence on recovery time and muscle endurance . Users often experience reduced muscle fatigue, enabling them to train more frequently and with higher intensity . It also has strong anabolic effects and weak androgenic effects, which gave it a mild side effect profile and made it especially suitable for use in women .

Molecular Mechanism

Oxandrolone exerts its effects at the molecular level by interacting with androgen receptors in target tissues . As an agonist of the androgen receptor, the biological target of androgens such as testosterone and dihydrotestosterone, it can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In a study evaluating the short-term effects of Oxandrolone on blood coagulation and the hemostatic/fibrinolytic system in healthy individuals, subjects were administered Oxandrolone (10 mg twice daily) for 14 days . Blood was obtained on days 0, 1, 3, 7, 9, 14, and then at day 42 (28 days after discontinuation of the drug) .

Dosage Effects in Animal Models

While specific studies on Oxandrolone dosage effects in animal models are limited, anabolic steroids like Oxandrolone have been studied in animal models . The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Oxandrolone is metabolized primarily in the kidneys and liver . It is involved in the metabolic pathways that interact with androgen receptors, influencing the metabolism of proteins and other biomolecules .

Transport and Distribution

The transport and distribution of Oxandrolone within cells and tissues are not fully understood. As a lipophilic compound, it can passively diffuse across cell membranes. Once inside the cell, it binds to androgen receptors and exerts its effects .

Subcellular Localization

The subcellular localization of Oxandrolone is primarily in the cytoplasm where it binds to androgen receptors. After binding, the steroid-receptor complex moves into the nucleus where it can influence gene expression .

Vorbereitungsmethoden

Die Synthese von Oxandrolon umfasst mehrere Schritte. Eine Methode umfasst die Bromierung von Methylandrostanolon, um ein bromiertes Zwischenprodukt zu erhalten, gefolgt von selektiver Debromierung, Oxidation und Reduktion, um this compound zu ergeben . Eine andere Methode beinhaltet die Hydroxylierung eines Enons, um ein Zwischenprodukt-Triol zu bilden, das dann gespalten wird, um eine Zwischenprodukt-Säure zu bilden, gefolgt von weiteren Reaktionen, um this compound zu erzeugen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Schritte für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Oxandrolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Oxidation von this compound kann zur Bildung von this compound-Metaboliten führen.

Reduktion: Reduktionsreaktionen sind an der Synthese von this compound aus seinen Zwischenprodukten beteiligt.

Substitution: Die Bromierung und anschließende Debromierung sind Schlüsselschritte bei der Synthese von this compound.

Häufig verwendete Reagenzien in diesen Reaktionen sind molekularer Brom, N-Bromsuccinimid und verschiedene Oxidationsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound und seine Zwischenprodukte .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird bei der Synthese und Charakterisierung neuer Metaboliten für den Sportdopingtest verwendet.

Biologie: Wird auf seine Auswirkungen auf den Muskelabbau und die Proteinsynthese untersucht.

Medizin: Wird zur Gewichtszunahme bei Patienten mit schwerem Gewichtsverlust aufgrund von Operationen, chronischen Infektionen oder Traumata eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es mit Androgenrezeptoren in Zielgeweben interagiert . Es bindet an Androgenrezeptoren im Zytoplasma von Muskelzellen und bildet einen Komplex, der in den Zellkern wandert und an Androgen-Rezeptor-Bindungsstellen bindet . Dies induziert die Transkription von Genen, die für Muskelwachstum und -reparatur verantwortlich sind . Der primäre Wirkmechanismus umfasst die Stimulation der Proteinsynthese und des Anabolismus .

Vergleich Mit ähnlichen Verbindungen

Oxandrolon wird mit anderen anabolen Steroiden wie Nandrolon und Testosteron verglichen . Während all diese Verbindungen anabole Wirkungen haben, ist this compound aufgrund seiner starken anabolen Wirkungen und schwachen androgenen Wirkungen einzigartig, was es für die Anwendung bei Frauen geeignet macht . Ähnliche Verbindungen umfassen:

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der Forschung.

Eigenschaften

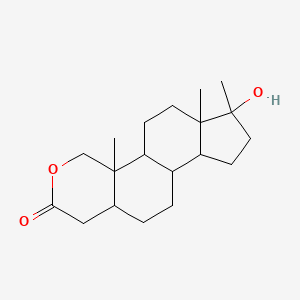

IUPAC Name |

1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLJIVKCVHQPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone. | |

| Details | FREEMAN MW ET AL; J GERONTOL 35(1) 31 (1980) | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |

CAS No. |

53-39-4 | |

| Record name | OXANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-238 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

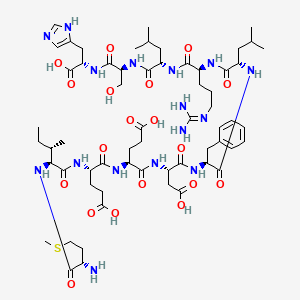

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)